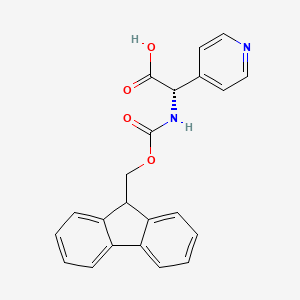
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-4-yl)acetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridinyl acetic acid moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-4-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the pyridinyl acetic acid moiety:
Coupling of the protected amine with the pyridinyl acetic acid: The final step involves coupling the Fmoc-protected amine with the pyridinyl acetic acid under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-4-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyridinyl ring, while reduction may result in the formation of reduced amine or carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific biological pathways.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides stability and protection during chemical reactions, while the pyridinyl acetic acid moiety interacts with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-2-yl)acetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(quinolin-4-yl)acetic acid
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-4-yl)acetic acid lies in its specific structural features, such as the position of the pyridinyl group and the presence of the Fmoc protecting group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H18N2O4 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C22H18N2O4/c25-21(26)20(14-9-11-23-12-10-14)24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,19-20H,13H2,(H,24,27)(H,25,26)/t20-/m0/s1 |
InChI-Schlüssel |
QGNHSZXPAREYDP-FQEVSTJZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=NC=C4)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=NC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



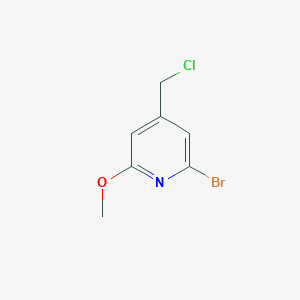
![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)

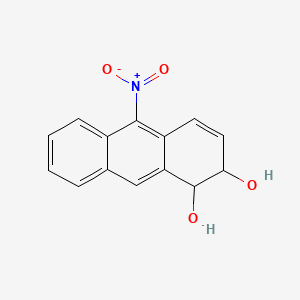

![1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B13142897.png)

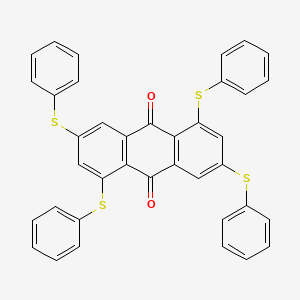
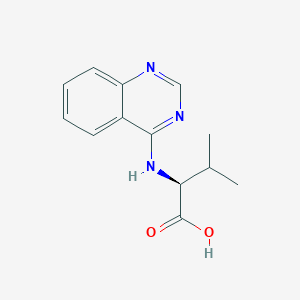

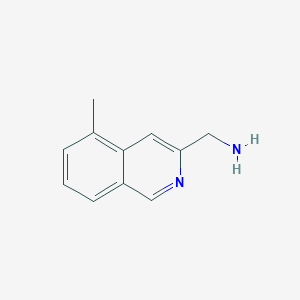

![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
